molecular formula C25H37N3O4 B5052419 1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine;oxalic acid

1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine;oxalic acid

Cat. No.: B5052419
M. Wt: 443.6 g/mol
InChI Key: HZHNNENSKUJGGK-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[221]heptanyl)piperazine; oxalic acid is a complex organic compound that features a piperidine and piperazine ring system, along with a bicyclo[221]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from benzylamine, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate reagents.

    Coupling Reactions: The final compound is formed by coupling the piperidine and piperazine rings with the bicyclo[2.2.1]heptane moiety under specific reaction conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine: Lacks the oxalic acid component.

    1-(1-Benzylpiperidin-4-yl)piperazine: Lacks the bicyclo[2.2.1]heptane moiety.

    4-(2-bicyclo[2.2.1]heptanyl)piperazine: Lacks the benzylpiperidine component.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine; oxalic acid is unique due to its combination of structural features, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3.C2H2O4/c1-2-4-19(5-3-1)18-24-10-8-22(9-11-24)25-12-14-26(15-13-25)23-17-20-6-7-21(23)16-20;3-1(4)2(5)6/h1-5,20-23H,6-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHNNENSKUJGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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